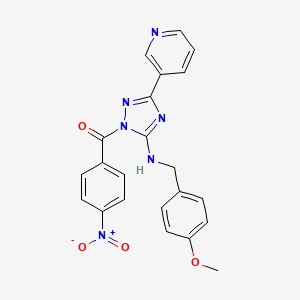![molecular formula C18H18BrN3O5S B4226314 1-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4226314.png)
1-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide
描述
1-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide, commonly known as BPN, is a small molecule that has gained significant interest in recent years due to its potential applications in scientific research. BPN is a member of the sulfonylurea family of compounds, which are known for their ability to modulate the activity of ion channels in the body.
科学研究应用
BPN has been shown to have a variety of applications in scientific research. One of the most promising areas of research involves the use of BPN as a tool to study the activity of ion channels in the body. Ion channels are proteins that are responsible for the movement of ions across cell membranes, which is critical for a variety of physiological processes. By modulating the activity of ion channels, researchers can gain insights into how these proteins function and how they can be targeted for therapeutic purposes.
作用机制
BPN works by binding to a specific site on ion channels known as the sulfonylurea receptor. This binding causes a conformational change in the ion channel, which leads to the opening or closing of the channel. The exact mechanism by which BPN modulates ion channel activity is still under investigation, but it is thought to involve changes in the electrical properties of the channel.
Biochemical and Physiological Effects:
BPN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BPN can modulate the activity of a variety of ion channels, including voltage-gated potassium channels and calcium-activated potassium channels. In vivo studies have shown that BPN can have effects on insulin secretion, blood glucose levels, and cardiovascular function.
实验室实验的优点和局限性
One of the major advantages of using BPN in lab experiments is that it is a highly specific modulator of ion channels. This specificity allows researchers to study the effects of ion channel modulation in a controlled manner. However, one limitation of BPN is that it can be difficult to work with due to its low solubility in aqueous solutions. Additionally, BPN can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several areas of future research that could be explored with BPN. One area of interest is the development of new analogs of BPN that have improved solubility and potency. Another area of interest is the use of BPN in the study of ion channels in disease states, such as diabetes and cardiovascular disease. Finally, BPN could be used as a tool to explore the role of ion channels in the nervous system, which could lead to the development of new treatments for neurological disorders.
属性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(3-nitrophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O5S/c19-14-6-8-17(9-7-14)28(26,27)21-10-2-3-13(12-21)18(23)20-15-4-1-5-16(11-15)22(24)25/h1,4-9,11,13H,2-3,10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUFPWKUKWRVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4226241.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione](/img/structure/B4226247.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}ethanamine hydrochloride](/img/structure/B4226250.png)
![2-[(4-bromobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4226254.png)
![N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4226270.png)
![N-{4-[5-(2-ethoxyphenyl)-1-(2-furoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4226275.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4226289.png)

![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B4226303.png)
![2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide](/img/structure/B4226307.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(4-morpholinyl)ethanamine hydrochloride](/img/structure/B4226318.png)
